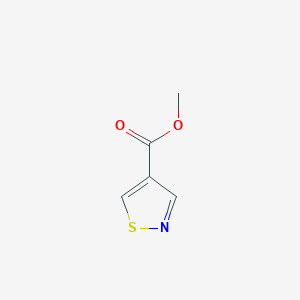
Methyl isothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl isothiazole-4-carboxylate” is a compound that contains an isothiazole ring. Isothiazoles are a class of heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .
Synthesis Analysis
The synthesis of isothiazoles has seen significant advancements in recent years. New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. Additionally, new metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis
The molecular formula of “Methyl isothiazole-4-carboxylate” is C5H5NO2S. The InChI key is BNMPIJWVMVNSRD-UHFFFAOYSA-N . The structure consists of a five-membered isothiazole ring with a methyl group and a carboxylate group attached .Chemical Reactions Analysis
Isothiazoles have been found to undergo a wide range of chemical reactions. They have been used in condensation reactions, metal-catalyzed reactions, and ring rearrangement reactions. They have also been functionalized through both cross-coupling and direct C–H activation chemistry .Physical And Chemical Properties Analysis
The molecular weight of “Methyl isothiazole-4-carboxylate” is 143.17 . It has a Canonical SMILES string of CC1=NSC=C1C(=O)O . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including Methyl isothiazole-4-carboxylate, have been found to exhibit antioxidant activity . This makes them useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer .
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring, which includes Methyl isothiazole-4-carboxylate, have been found to act as analgesic and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . This makes them potentially useful in the development of new antibiotics and antifungal drugs .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activities . This makes them potentially useful in the development of new antiviral drugs .
Diuretic Activity
Thiazole derivatives have been found to exhibit diuretic activities . This makes them potentially useful in the treatment of conditions like hypertension and edema .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective activities . This makes them potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This makes them potentially useful in the treatment of various types of cancer .
Industrial Applications
In addition to their biological activities, thiazoles also have applications in different industrial fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the synthesis of dyes, pigments, and chromophores .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl isothiazole-4-carboxylate, like other isothiazolinones, primarily targets enzymes with thiols at their active sites . It is known that isothiazolinones form mixed disulfides upon treatment with such species . In the context of fungicidal activity, isothiazolinones might act at the same target as oxysterol binding protein (PcORP1) of oxathiapiprolin .
Mode of Action
The antimicrobial activity of isothiazolinones, including Methyl isothiazole-4-carboxylate, is attributed to their ability to inhibit life-sustaining enzymes . This inhibition occurs through the formation of mixed disulfides with enzymes that have thiols at their active sites .
Biochemical Pathways
Isothiazolinones can affect various biochemical pathways due to their broad-spectrum antimicrobial activity . .
Result of Action
The primary result of Methyl isothiazole-4-carboxylate’s action is its antimicrobial activity, which is achieved by inhibiting life-sustaining enzymes . This leads to the death of the microorganisms, thereby exerting its bacteriostatic and fungiostatic effects .
Action Environment
The action, efficacy, and stability of Methyl isothiazole-4-carboxylate can be influenced by various environmental factors. For instance, it is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . Due to its strong sensitizing properties, producing skin irritations and allergies, and potential ecotoxicological hazards, its use is restricted by eu legislation .
properties
IUPAC Name |
methyl 1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELIYGBMHIGZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isothiazole-4-carboxylate | |
CAS RN |
56133-37-0 |
Source


|
| Record name | methyl 1,2-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)
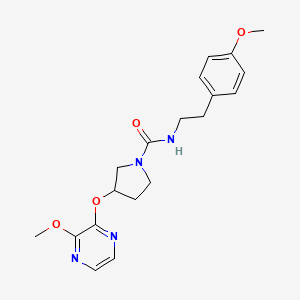
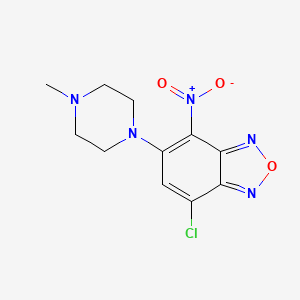
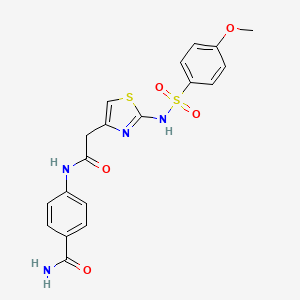
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
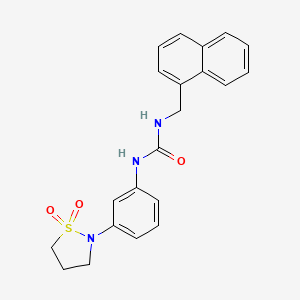
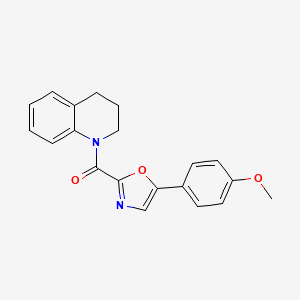
![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)
![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)